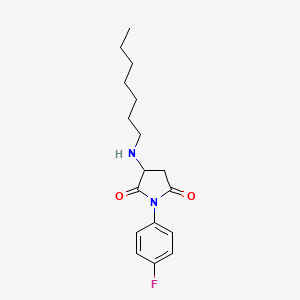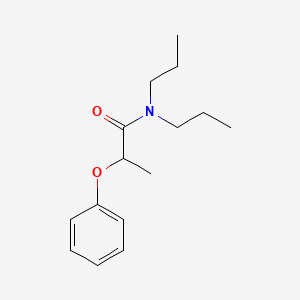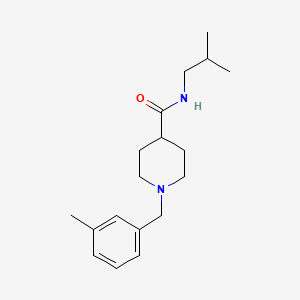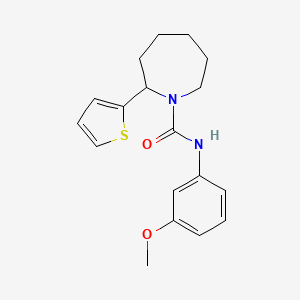
6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide, also known as Niflumic acid, is a non-steroidal anti-inflammatory drug (NSAID) that has been used for the treatment of pain and inflammation. It belongs to the class of fenamates and has been shown to have potent anti-inflammatory and analgesic effects.
Mecanismo De Acción
The mechanism of action of 6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide involves the inhibition of prostaglandin synthesis by blocking the activity of cyclooxygenase (COX) enzymes. COX enzymes are responsible for the conversion of arachidonic acid into prostaglandins, which are involved in the inflammatory response. By inhibiting COX enzymes, 6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide reduces inflammation and pain. In addition, 6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to have calcium channel blocking activity, which may contribute to its analgesic effects.
Biochemical and Physiological Effects:
6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to have potent anti-inflammatory and analgesic effects. It reduces inflammation by inhibiting prostaglandin synthesis and reduces pain by blocking calcium channels. In addition, 6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been shown to have antioxidant and anti-tumor properties. It has also been shown to have a protective effect on the liver and kidneys.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide in lab experiments include its potent anti-inflammatory and analgesic effects, as well as its potential use in the treatment of various diseases such as Alzheimer's disease, cancer, and cystic fibrosis. However, the limitations of using 6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide in lab experiments include its potential toxicity and side effects. It may also interact with other drugs and affect their efficacy.
Direcciones Futuras
For the study of 6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide include further investigation of its potential use in the treatment of various diseases such as Alzheimer's disease, cancer, and cystic fibrosis. In addition, further research is needed to determine its safety and efficacy in humans. Other future directions include the development of novel analogs with improved pharmacological properties and the investigation of its mechanism of action in more detail.
Métodos De Síntesis
The synthesis of 6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide involves the reaction of 2-phenoxybenzoic acid with ethyl nitroacetate in the presence of sodium ethoxide. The resulting compound is then treated with hydrazine hydrate to form 2-amino-6-nitrobenzophenone. This intermediate is then reacted with ethyl chloroformate to form 6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide.
Aplicaciones Científicas De Investigación
6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been extensively studied for its anti-inflammatory and analgesic effects. It has been shown to inhibit prostaglandin synthesis by blocking the activity of cyclooxygenase (COX) enzymes. It has also been shown to have calcium channel blocking activity, which may contribute to its analgesic effects. In addition, 6-nitro-2-oxo-N-(2-phenoxyphenyl)-2H-chromene-3-carboxamide has been studied for its potential use in the treatment of various diseases such as Alzheimer's disease, cancer, and cystic fibrosis.
Propiedades
IUPAC Name |
6-nitro-2-oxo-N-(2-phenoxyphenyl)chromene-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H14N2O6/c25-21(17-13-14-12-15(24(27)28)10-11-19(14)30-22(17)26)23-18-8-4-5-9-20(18)29-16-6-2-1-3-7-16/h1-13H,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XLWSVWAYTDLHQG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OC2=CC=CC=C2NC(=O)C3=CC4=C(C=CC(=C4)[N+](=O)[O-])OC3=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H14N2O6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
402.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

methyl]-8-quinolinol](/img/structure/B5049616.png)
![methyl 4-{[({1-[2-(2-methoxyphenyl)ethyl]-4-piperidinyl}methyl)(methyl)amino]methyl}benzoate](/img/structure/B5049624.png)
![4-chloro-N-{3-methyl-5-[2-(methylamino)-2-oxoethyl]-4-oxo-2-thioxo-1-imidazolidinyl}benzamide](/img/structure/B5049629.png)



![3-[1-(1-cyclohexen-1-ylcarbonyl)-4-piperidinyl]-N-(3-pyridinylmethyl)propanamide](/img/structure/B5049648.png)
![5-({[2-(1-cyclohexen-1-yl)ethyl]amino}methylene)-1-(3-methylphenyl)-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5049656.png)


![4-(3-bromo-4-methylphenyl)-4-azatricyclo[5.2.2.0~2,6~]undec-8-ene-3,5-dione](/img/structure/B5049675.png)

![N-(4-chlorophenyl)-6-methyl-2-[(2-thienylcarbonyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5049703.png)
![[2-ethyl-4-(4-methoxyphenyl)-2-methyltetrahydro-2H-pyran-4-yl]acetonitrile](/img/structure/B5049711.png)